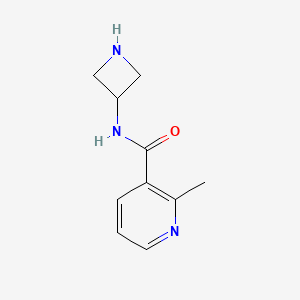

N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide

CAS No.: 1515754-37-6

Cat. No.: VC2733067

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1515754-37-6 |

|---|---|

| Molecular Formula | C10H13N3O |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide |

| Standard InChI | InChI=1S/C10H13N3O/c1-7-9(3-2-4-12-7)10(14)13-8-5-11-6-8/h2-4,8,11H,5-6H2,1H3,(H,13,14) |

| Standard InChI Key | DIOLAHKIENEIIP-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=N1)C(=O)NC2CNC2 |

| Canonical SMILES | CC1=C(C=CC=N1)C(=O)NC2CNC2 |

Introduction

Physical and Chemical Properties

N-(Azetidin-3-yl)-2-methylpyridine-3-carboxamide (CAS: 1515754-37-6) possesses distinctive physical and chemical properties that influence its behavior in biological systems and its potential applications. Table 1 summarizes the key physical and chemical characteristics of this compound.

Table 1: Physical and Chemical Properties of N-(Azetidin-3-yl)-2-methylpyridine-3-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₃O |

| Molecular Weight | 340.803 g/mol |

| Physical Appearance | Not fully characterized in literature |

| Melting Point | Not available in current literature |

| Boiling Point | Not available in current literature |

| Flash Point | 172.0±27.9 °C |

| Solubility | Limited solubility data available |

| Storage Conditions | Recommended storage at -4°C (6-12 weeks), longer storage at -20°C (1-2 years) |

The compound contains multiple nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions, potentially enhancing its ability to interact with biological targets. The pyridine ring provides an aromatic character, while the azetidine ring adds a unique three-dimensional spatial arrangement due to its strain energy .

Structural Features

Pyridine Moiety

The pyridine portion features a methyl group at the 2-position and a carboxamide linkage at the 3-position. The 2-methyl substituent affects the electronic distribution of the pyridine ring, potentially influencing its basicity and interaction with biological targets. Pyridine scaffolds are common in medicinal chemistry due to their ability to participate in various binding interactions, including hydrogen bonding, π-stacking, and metal coordination .

Azetidine Ring

The azetidine ring is a four-membered nitrogen-containing heterocycle that is attached to the carboxamide at the 3-position. This strained ring system has gained increasing importance in drug design due to several advantageous properties:

-

Its constrained nature can enhance binding affinity to target proteins

-

The nitrogen atom provides a basic site and potential for hydrogen bonding

-

The unique geometry of the four-membered ring offers distinct spatial arrangements compared to larger ring systems

Carboxamide Linkage

The carboxamide group (-CONH-) connecting the pyridine and azetidine moieties serves as both a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets. This functional group also contributes to the compound's solubility and pharmacokinetic properties.

Biological Activity and Applications

While specific biological activity data for N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide is limited in the available literature, the compound's structural features suggest potential applications in several therapeutic areas.

Structure-Activity Relationships

The unique combination of a 2-methylpyridine unit and an azetidine ring connected via a carboxamide linkage provides multiple points for potential optimization of activity through structural modifications:

-

Substitution on the pyridine ring could alter electronic properties and binding affinity

-

Modifications to the azetidine ring could change conformational preferences

-

Alterations to the carboxamide linkage might affect hydrogen bonding capabilities and metabolic stability

Related Compounds

N-(Azetidin-3-yl)-2-methylpyridine-3-carboxamide belongs to a broader family of compounds that share structural similarities. Understanding these related structures provides context for predicting its properties and potential applications.

Pyridine Derivatives

Several pyridine derivatives share structural similarities with the target compound:

-

3-Hydroxy-2-methylpyridine (CAS: 1121-25-1) features the same 2-methyl substitution pattern on the pyridine ring but with a hydroxyl group at the 3-position instead of a carboxamide .

-

2,6-Dimethyl-3-hydroxypyridine shows similar substitution patterns with additional methyl substitution .

-

Trifluoromethylpyridine derivatives have been extensively studied for their applications as key structural motifs in active pharmaceutical ingredients, particularly in the development of insecticides, nematicides, and other agricultural chemicals .

Azetidine-Containing Compounds

Azetidine-based compounds with diverse biological activities include:

-

tert-Butyl azetidin-3-ylcarbamate (CAS: 91188-13-5), a protected form of azetidin-3-amine used in various synthetic applications .

-

N-(Azetidin-3-ylmethyl)-7-hydroxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole-4-carboxamide (CAS: 46191078), which contains a similar azetidine-carboxamide linkage .

-

N-(2-methylpentan-3-yl)azetidine-3-carboxamide (CAS: 65966255), featuring an azetidine ring with a carboxamide substituent in the reverse orientation .

-

Various 1,3-substituted azetidine compounds developed as PDE10 inhibitors for treating central nervous system disorders .

Table 2: Comparison of N-(Azetidin-3-yl)-2-methylpyridine-3-carboxamide with Related Compounds

Current Research and Future Perspectives

Recent Developments

Research involving compounds with structural similarities to N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide has been advancing in several areas:

-

JAK Inhibitors: Related pyridine derivatives have been investigated as JAK (Janus Kinase) inhibitors, particularly targeting TYK2, a member of the JAK family of nonreceptor tyrosine kinases involved in mediating pro-inflammatory cytokine signaling .

-

Azetidine-Based Drug Development: The growing interest in azetidine-containing compounds is evident in recent patent literature, where various azetidine derivatives have been developed for applications in central nervous system disorders and other therapeutic areas .

-

Novel Pyridine Synthesis: Advances in synthetic methodologies for pyridine derivatives continue to evolve, providing more efficient routes to functionalized pyridines that could be applied to the synthesis of compounds like N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide .

Future Research Directions

Several promising research directions could further explore the potential of N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide:

-

Structure-Activity Relationship Studies: Systematic modifications of the basic structure to identify optimal substitution patterns for specific biological activities.

-

Computational Modeling: Molecular docking and simulation studies to predict binding modes with potential biological targets.

-

Improved Synthetic Routes: Development of more efficient, scalable synthesis methods for the compound and its derivatives.

-

Metabolic Stability Investigations: Studies to understand the metabolic fate of the compound and potential strategies to optimize its pharmacokinetic profile.

-

Specific Target Identification: Screening against diverse biological targets to identify specific mechanisms of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume